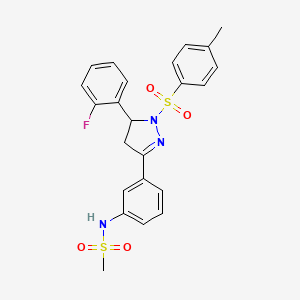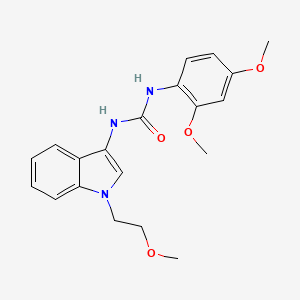
1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as DM-1, is a synthetic compound that has been studied for its potential use in cancer treatment.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of novel indole derivatives, including compounds related to 1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, have been extensively studied. These compounds demonstrate diverse applications in fields such as nonlinear optical (NLO) properties and high-tech applications. Spectroscopic techniques like FT-IR, UV–Visible, and X-ray diffraction (XRD) studies have been utilized for characterizing these molecules. Computational studies, including density functional theory (DFT), further aid in understanding their properties and applications (Tariq et al., 2020).
Applications in Organic Synthesis
- Research has highlighted the use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions for the synthesis of unsymmetrical ketones. This showcases the versatility of related compounds in organic synthesis, providing valuable tools for chemists (Whipple & Reich, 1991).
Anticancer Agents
- The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as anticancer agents against various cancer cell lines highlight the medicinal chemistry applications of these compounds. Some derivatives demonstrate significant antiproliferative effects, suggesting potential as new anticancer agents (Feng et al., 2020).
Corrosion Inhibition
- The corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic solutions indicates the potential of related compounds in industrial applications. These studies demonstrate the effectiveness of such compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures (Mistry et al., 2011).
Fluorescence Probes
- The use of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea as a solvatochromic fluorescence probe for detecting carboxylic acids, alcohols, and fluoride ions showcases the application of similar compounds in analytical chemistry. These probes offer a novel approach for detecting analytes based on their solvatochromic fluorescence properties (Bohne et al., 2005).
Antiproliferative Effects
- AKF-D52, a synthetic phenoxypyrimidine urea derivative, has been investigated for its antiproliferative effects in non-small cell lung cancer cells. This compound induces apoptosis through both caspase-dependent and caspase-independent pathways and triggers cytoprotective autophagy. Its effects in a xenograft mouse model further support its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-11-10-23-13-17(15-6-4-5-7-18(15)23)22-20(24)21-16-9-8-14(26-2)12-19(16)27-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDBBPXYYCZMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

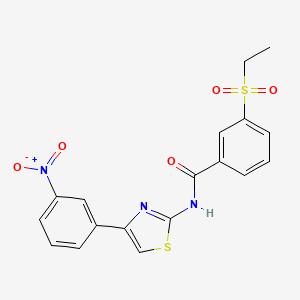



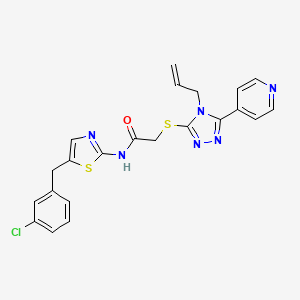
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)
![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2692109.png)

![3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2692111.png)


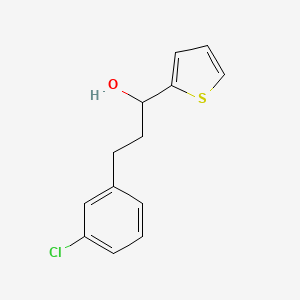
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)
